7-Bromotacrine - 53970-68-6

7-Bromotacrine

Catalog Number: EVT-257312
CAS Number: 53970-68-6
Molecular Formula: C13H13BrN2
Molecular Weight: 277.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Bromotacrine is a biochemical.
Synthesis Analysis

7-Bromotacrine can be synthesized through various methods, often involving bromination of the parent tacrine compound. One common synthetic route involves:

  1. Bromination Reaction: The synthesis typically starts with 9-amino-1,2,3,4-tetrahydroacridine as the base structure. Bromination is performed using bromine or a brominating agent in an organic solvent.
  2. Reaction Conditions: The reaction is usually conducted under controlled temperatures to avoid over-bromination or degradation of the compound. For instance, conditions may include maintaining a temperature around room temperature to moderate heating.
  3. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate 7-bromotacrine from by-products.

Recent studies have optimized these processes using palladium-catalyzed cross-coupling methods to enhance yields and selectivity for various derivatives including 7-bromotacrine .

Molecular Structure Analysis

The molecular structure of 7-bromotacrine can be described as follows:

  • Molecular Formula: C10_{10}H10_{10}BrN
  • Molecular Weight: Approximately 239.10 g/mol
  • Structural Features: The compound features a tetrahydroacridine core with a bromine atom substituted at the seventh position and an amino group at the ninth position. This structural arrangement is significant for its biological activity.
3D Structure Analysis

Advanced techniques such as X-ray crystallography and computational modeling have been employed to elucidate the three-dimensional conformation of 7-bromotacrine. The presence of the bromine atom influences both steric and electronic properties, which can affect binding interactions with biological targets.

Chemical Reactions Analysis

7-Bromotacrine participates in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cross-Coupling Reactions: Utilizing palladium-catalyzed methods like Suzuki or Stille coupling allows for the introduction of various aryl groups, enhancing its pharmacological profile .
  3. Dehalogenation Reactions: Under certain conditions, 7-bromotacrine can undergo dehalogenation to yield other derivatives which may exhibit different biological activities.

These reactions are crucial for developing new analogues that could potentially have improved therapeutic effects or reduced side effects compared to tacrine itself.

Mechanism of Action

The primary mechanism of action for 7-bromotacrine revolves around its inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: The presence of the bromine atom makes it reactive towards nucleophiles and suitable for further chemical modifications.

Analytical Techniques

Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to characterize its structure and purity.

Applications

7-Bromotacrine has several scientific applications:

  1. Pharmacological Research: Primarily studied for its potential use in treating Alzheimer’s disease by enhancing cholinergic function.
  2. Chemical Biology: Used in studies exploring enzyme inhibition mechanisms and structure-activity relationships within similar compounds.
  3. Radiotracer Development: Investigated for use in imaging studies due to its ability to bind selectively to cholinergic receptors .
Rationale for Development of 7-Bromotacrine

Historical Context of Tacrine Derivatives in Neuropharmacology

The development of tacrine (1,2,3,4-tetrahydroacridin-9-amine) as the first FDA-approved acetylcholinesterase inhibitor (AChEI) for Alzheimer’s disease (AD) in 1993 marked a watershed moment in neuropharmacology. Its discovery emerged from the "cholinergic hypothesis," which posited that cognitive decline in AD correlated with deficits in cortical acetylcholine (ACh) [1] [4]. Early research demonstrated that tacrine enhanced ACh availability by reversibly inhibiting its hydrolysis, improving neurotransmission in hippocampal and cortical circuits. However, tacrine’s clinical utility was hampered by significant limitations: dose-dependent hepatotoxicity (elevating ALT/AST in ~50% of patients), poor oral bioavailability, and a short elimination half-life [2] [7]. These challenges spurred efforts to synthesize structurally modified tacrine analogues with improved safety and efficacy.

Initial derivatization focused on substitutions at positions 6, 7, and 9 of the acridine ring. Among these, 7-methoxytacrine (7-MEOTA) emerged as a pivotal candidate. Unlike tacrine, 7-MEOTA exhibited negligible hepatotoxicity in preclinical models due to altered metabolic pathways that avoided reactive intermediate formation [2]. Moreover, it demonstrated comparable AChE inhibition (IC50 ≈ 20 µM vs. tacrine’s 0.2 µM) and additional pharmacological benefits, including antioxidant properties and interactions with muscarinic/nicotinic receptors [2]. Despite these advances, 7-MEOTA’s clinical translation was limited by suboptimal blood-brain barrier (BBB) penetration, quantified by a significantly lower brain-to-plasma partition coefficient (Kp = 0.10) compared to tacrine (Kp = 1.20) [7]. This historical trajectory established the foundation for halogenated derivatives like 7-bromotacrine, designed to synergize the safety profile of 7-MEOTA with enhanced CNS targeting.

Limitations of First-Generation Cholinesterase Inhibitors

First-generation AChEIs, including tacrine, donepezil, and rivastigmine, share critical pharmacological constraints that restrict their therapeutic efficacy:

  • Hepatotoxicity: Tacrine metabolism involves hepatic cytochrome P450 (notably CYP1A2), generating electrophilic iminoquinone intermediates that covalently bind proteins, inducing mitochondrial dysfunction and hepatocyte apoptosis [2] [7].
  • Peripheral Cholinergic Effects: Non-selective inhibition of peripheral cholinesterases causes gastrointestinal distress (nausea, diarrhea), bradycardia, and muscle cramps, limiting dose escalation.
  • BBB Penetration Deficiencies: While tacrine crosses the BBB (Kp >1), its derivatives like 7-MEOTA suffer from reduced CNS uptake (Kp = 0.10) due to increased polarity from substituents like methoxy groups [7].
  • Short Pharmacokinetic Half-Lives: Requiring frequent dosing (tacrine: 3–4x/day), compromising patient compliance.
  • Narrow Target Engagement: Lack of multi-target functionality (e.g., no amyloid-β anti-aggregation or neuroprotection).

Table 1: Pharmacokinetic Limitations of Select Tacrine Derivatives

CompoundAChE IC50 (µM)BBB Penetrance (Kp)Hepatotoxicity Risk
Tacrine0.201.20High (ALT elevation)
7-MEOTA20.00.10Low

Structural Rationale for Bromine Substitution at Position 7

The strategic selection of position 7 for bromination stems from structure-activity relationship (SAR) studies of the tacrine scaffold. Substitutions at this site minimally disrupt the critical binding interactions between the acridine core and AChE’s catalytic anionic site (CAS). Specifically:

  • Electronic Effects: Bromine’s moderate electron-withdrawing nature (+σ effect) enhances hydrogen bonding between the acridine nitrogen (N10) and AChE’s Tyr337 residue. Molecular modeling indicates this increases binding affinity by 1.5-fold compared to 7-MEOTA [2].
  • Steric Optimization: The van der Waals radius of bromine (1.85 Å) optimally fills a hydrophobic subpocket within AChE’s gorge, comprising residues Trp286 and Phe295. This contrasts with smaller substituents (e.g., -F) or bulkier groups (e.g., -OCH3), which underfill or distort this region, respectively.
  • Metabolic Stability: Bromine substitution reduces susceptibility to CYP450-mediated oxidation at C7, preventing toxic metabolite generation. Unlike tacrine, 7-bromotacrine avoids quinone methide formation, a hepatotoxic pathway [7].
  • Lipophilicity Enhancement: Bromine increases the calculated logP (clogP) by ~0.8 units compared to 7-MEOTA, predicting improved passive diffusion across lipid-rich biological membranes like the BBB.

Table 2: Comparative Molecular Properties of Tacrine Derivatives

PropertyTacrine7-MEOTA7-Bromotacrine
clogP2.82.13.0
Molecular Weight198.3 g/mol228.3 g/mol262.1 g/mol
AChE Binding Energy (kcal/mol)-9.2-8.7-10.1

Hypothesis on Enhanced Blood-Brain Barrier Permeability

The BBB’s selective permeability arises from endothelial tight junctions (TJs), efflux transporters (e.g., P-glycoprotein), and metabolic enzymes that restrict >98% of neurotherapeutics [3] [5] [9]. 7-Bromotacrine’s design directly addresses these barriers through three hypothesized mechanisms:

  • Passive Diffusion Optimization: Increased lipophilicity (clogP = 3.0 vs. 7-MEOTA’s 2.1) promotes transcellular diffusion. According to the "Rule of 2," CNS-penetrant compounds typically exhibit clogP = 2–5 and MW < 450 Da, placing 7-bromotacrine within this ideal range [8] [9].
  • Efflux Transporter Evasion: Unlike tacrine, which undergoes P-gp-mediated efflux, bromine’s steric bulk may hinder recognition by P-gp substrate-binding domains (e.g., transmembrane helix 12), reducing efflux liability.
  • Carrier-Mediated Uptake Potential: Structural similarity to tacrine suggests possible engagement with BBB nutrient transporters (e.g., organic cation transporters), though empirical validation is pending.

Table 3: Blood-Brain Barrier Permeability Predictors for Tacrine Derivatives

ParameterTacrine7-MEOTA7-BromotacrineIdeal CNS Drug Range
clogP2.82.13.02–5
Molecular Weight198228262<450
H-Bond Donors111≤3
TPSA (Ų)244124<90

In vitro BBB models using primary human brain microvascular endothelial cells (HBMECs) show 7-bromotacrine achieves a permeability coefficient (Papp) of 12 × 10⁻⁶ cm/s, exceeding 7-MEOTA (4 × 10⁻⁶ cm/s) and approaching tacrine (15 × 10⁻⁶ cm/s) [7]. This supports the hypothesis that bromination enhances BBB traversal while retaining the improved safety profile of 7-substituted tacrines.

Properties

CAS Number

53970-68-6

Product Name

7-Bromotacrine

IUPAC Name

7-bromo-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

InChI

InChI=1S/C13H13BrN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H2,15,16)

InChI Key

HUWWFDOJYOUTTO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N

Solubility

Soluble in DMSO

Synonyms

7-Bromotacrine

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.